(Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-12(22)20-14-5-7-15(8-6-14)21-18(23)17(26-19(21)25)11-13-3-9-16(24-2)10-4-13/h3-11H,1-2H3,(H,20,22)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDIQGKWOLAUAQ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a derivative of thioxothiazolidinone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by various studies and data.
Chemical Structure and Synthesis
The compound is synthesized through a series of reactions involving thioxothiazolidinones and benzaldehyde derivatives. The structure features a thioxothiazolidinone core substituted with a methoxybenzylidene group, which is critical for its biological activity.
1. Antimicrobial Activity
The antimicrobial activity of (Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has been evaluated against various bacterial strains. Studies have shown that derivatives of thioxothiazolidinones exhibit significant antibacterial effects.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strains |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | E. cloacae, S. aureus |
| Compound 15 | 0.004 - 0.06 | Not specified | T. viride |
The most active compound showed MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating strong potential as an antimicrobial agent .
2. Anticancer Activity
The anticancer properties of thioxothiazolidinone derivatives have also been investigated. Compounds similar to (Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and K562 (chronic myelogenous leukemia).
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 22.04 |
| K562 | Moderate |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle disruption .
3. Enzyme Inhibition
The compound has been characterized for its enzyme inhibitory activities, particularly against urease and carbonic anhydrase enzymes.
- Urease Inhibition : The synthesized derivatives showed IC50 values ranging from 1.47 to 9.274 µM, indicating potent urease inhibition compared to standard inhibitors like hydroxyurea .
| Compound | IC50 (µM) |
|---|---|
| Hydroxyurea | 100 |
| Compound X | 1.47 |
Kinetic studies revealed that the binding interactions involve hydrogen bonds and hydrophobic interactions within the enzyme's active site, enhancing the compound's inhibitory potential against urease .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thioxothiazolidinone core significantly affect biological activity:
- Substitution Effects : The presence of specific substituents at R1 positions enhances antimicrobial and anticancer activities.
- Binding Interactions : Molecular docking studies suggest that the configuration at the stereo-center plays a crucial role in enzyme inhibition efficacy.
Case Studies
Several case studies highlight the effectiveness of thioxothiazolidinone derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a series of thioxothiazolidinones exhibited superior antibacterial activity against resistant strains of S. aureus, showcasing their potential as therapeutic agents in treating infections .
- Cytotoxicity in Cancer Models : Research involving MCF7 cells indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis through caspase-mediated pathways .
Scientific Research Applications
Anticancer Potential
Numerous studies have highlighted the anticancer properties of thiazolidinone derivatives, including (Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted by Güzel-Akdemir et al. evaluated several thiazolidinone derivatives for their anticancer activity against a range of human cancer cell lines. The results showed that specific derivatives exhibited significant cytotoxic effects, with inhibition rates exceeding 70% in certain cancer types .
| Compound | Cancer Cell Line | Inhibition Rate (%) |
|---|---|---|
| 4g | Leukemia | 84.19 |
| 4p | CNS Cancer | 72.11 |
Anti-inflammatory Activity
In addition to anticancer effects, (Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes . This opens avenues for its use in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of (Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is crucial for its development as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) are essential to evaluate its suitability for clinical applications. Preliminary findings indicate favorable ADME properties, although comprehensive toxicological assessments are necessary to ensure safety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares its thiazolidinone core with several derivatives, differing primarily in arylidene and acetamide substituents. Key comparisons include:
Table 1: Structural and Molecular Comparison
*Hypothetical values inferred from structural analysis.
Physicochemical and Electronic Properties
- Electron-Donating Effects : The 4-methoxy group in the target compound provides moderate electron donation compared to the stronger effects of 3,4-dimethoxy substituents .
- Solubility : The phenyl acetamide group in the target may reduce aqueous solubility relative to analogues with polar substituents (e.g., thiadiazolyl or methoxyphenyl groups) .
- Hydrogen Bonding: The thioxo group (C=S) and carbonyl (C=O) in the thiazolidinone core enable hydrogen-bonding interactions, critical for molecular recognition .
Q & A
Basic: What are the standard synthetic routes for (Z)-N-(4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide?
Methodological Answer:
The synthesis typically involves a condensation reaction between a thiazolidinone derivative and a 4-methoxybenzaldehyde under acidic or basic conditions. Key steps include:
- Step 1: Preparation of the thiazolidinone core via cyclization of thiosemicarbazide derivatives with chloroacetic acid ().
- Step 2: Introduction of the 4-methoxybenzylidene moiety using 4-methoxybenzaldehyde, catalyzed by piperidine or acetic acid ().
- Step 3: Purification via recrystallization (DMF-acetic acid or ethanol) or column chromatography ().
Microwave-assisted synthesis or solvent-free methods may enhance efficiency ().
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR confirms regiochemistry and stereochemistry (e.g., Z-configuration of the benzylidene group) ().
- Mass Spectrometry (MS):
- High-resolution MS validates molecular weight and fragmentation patterns ().
- High-Performance Liquid Chromatography (HPLC):
- Purity assessment (>95% by area normalization) ().
- Infrared (IR) Spectroscopy:
- Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) ().
Advanced: How can researchers address low crystallinity issues during X-ray diffraction analysis of this compound?
Methodological Answer:
- Crystallization Optimization:
- Use mixed solvents (e.g., DMF-ethanol) or slow evaporation techniques ().
- SHELX Software Suite:
- Cryocooling:
Advanced: What strategies resolve contradictions in biological activity data across different assay models?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds ().
- Structure-Activity Relationship (SAR) Studies:
- Modify substituents (e.g., methoxy vs. nitro groups) to isolate activity contributors ().
- Mechanistic Profiling:
- Combine enzymatic assays (e.g., kinase inhibition) with transcriptomics to identify off-target effects ().
- Statistical Validation:
- Apply ANOVA or machine learning to discern noise from true activity trends ().
Advanced: How to design derivatives to improve pharmacokinetic properties while maintaining efficacy?
Methodological Answer:
- Bioisosteric Replacement:
- Substitute the thioxothiazolidinone sulfur with oxygen to reduce metabolic instability ().
- Prodrug Strategies:
- Introduce ester or amide prodrug moieties to enhance solubility ().
- Pharmacokinetic Screening:
- Use Caco-2 cell monolayers for permeability and microsomal assays for metabolic stability ().
- QSAR Modeling:
- Corrogate logP, polar surface area, and hydrogen-bonding descriptors with bioavailability data ().
Basic: What are the primary biological targets and pathways associated with this compound?
Methodological Answer:
- Target Identification:
- Kinase Inhibition Assays: Screen against tyrosine kinases (e.g., EGFR) due to thiazolidinone affinity ().
- Molecular Docking: Use AutoDock Vina to predict binding to PPAR-γ or NF-κB ().
- Pathway Analysis:
- Transcriptomic profiling (RNA-seq) to map apoptosis or oxidative stress pathways ().
Advanced: How to validate the Z-configuration of the benzylidene moiety experimentally?
Methodological Answer:
- NOESY NMR:
- Detect spatial proximity between the methoxy proton and thiazolidinone ring protons ().
- X-ray Crystallography:
- UV-Vis Spectroscopy:
- Compare λmax shifts with E/Z isomer standards ().
Advanced: What computational methods aid in predicting the compound’s toxicity profile?
Methodological Answer:
- In Silico Tools:
- ADMET Predictor®: Estimates hepatotoxicity and hERG inhibition ().
- DEREK Nexus: Flags structural alerts for genotoxicity ().
- Molecular Dynamics (MD):
- Simulate metabolite formation to identify toxic intermediates ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
